N6022 is a small molecule classified as a first-in-class drug due to its potent inhibitory activity against S-nitrosoglutathione reductase (GSNOR) [, ]. GSNOR is an enzyme crucial for regulating S-nitrosoglutathione (GSNO) levels, a key molecule involved in nitric oxide (NO) signaling pathways [, ]. By inhibiting GSNOR, N6022 increases cellular GSNO levels, thereby influencing various physiological processes regulated by NO, such as smooth muscle relaxation, inflammation, and cell signaling [, , , ].
N6022 is classified as a small molecule drug candidate, specifically targeting GSNOR. Its chemical formula is with a molecular weight of approximately 414.465 g/mol. The compound is currently under clinical investigation for its efficacy in treating acute asthma and other inflammatory conditions.
The synthesis of N6022 involves several steps typical of organic synthesis processes used for drug development. Although specific synthetic routes are proprietary, it generally includes:
The molecular structure of N6022 features a complex arrangement of aromatic rings and functional groups that confer its inhibitory activity against GSNOR. The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, revealing key interactions that facilitate binding to the target enzyme.
N6022 primarily acts by inhibiting the enzymatic activity of GSNOR through competitive inhibition. The key reactions involved include:
The mechanism by which N6022 exerts its effects involves:
N6022 has several potential applications in scientific research and clinical settings:
S-Nitrosoglutathione reductase (GSNOR), also known as glutathione-dependent formaldehyde dehydrogenase (class III alcohol dehydrogenase), serves as the central regulator of bioactive nitrogen species in eukaryotic systems. This enzyme specifically catalyzes the NADH-dependent reduction of S-nitrosoglutathione (GSNO) – the primary intracellular reservoir of nitric oxide (NO) – thereby governing the global landscape of protein S-nitrosylation. This post-translational modification represents a fundamental signaling mechanism analogous to phosphorylation, influencing diverse physiological processes from vascular tone to immune responses. N6022 emerges as the first potent and selective small-molecule inhibitor of GSNOR, representing a novel pharmacological approach to modulate NO signaling pathways by elevating endogenous GSNO levels [2] [8].
GSNOR maintains nitric oxide homeostasis through its exquisite substrate specificity for GSNO, the dominant low-molecular-weight S-nitrosothiol (SNO) in biological systems. The enzyme catalyzes the NADH-dependent reduction of GSNO via a two-step mechanism:
This reaction irreversibly eliminates GSNO, the principal cellular carrier of NO bioactivity. Consequently, GSNOR indirectly governs transnitrosation reactions – the transfer of NO⁺ groups from GSNO to protein cysteine thiols, forming S-nitrosoproteins (SNO-proteins). This regulatory function positions GSNOR as the master controller of the cellular S-nitrosoproteome, influencing thousands of signaling events [2] [10].
Table 1: Key S-Nitrosothiol (SNO) Substrates and Products in GSNOR-Mediated Homeostasis
SNO Compound | Biological Role | GSNOR Interaction | Functional Consequence of GSNOR Activity |
---|---|---|---|
S-Nitrosoglutathione (GSNO) | Primary NO reservoir & transnitrosation agent | Direct substrate | Irreversible catabolism, reducing NO bioavailability |
S-Nitroso-Coenzyme A (SNO-CoA) | Coenzyme A derivative, transnitrosation agent | Indirect regulation via GSNO | Modulated transnitrosation capacity |
Protein S-Nitrosothiols (SNO-proteins) | Post-translational signaling modification | Indirect regulation via GSNO | Global reduction in S-nitrosylation levels |
S-Nitrosocysteine (CysNO) | Alternative NO donor | Not a direct substrate | Indirectly regulated via GSNO-dependent transnitrosation |
Beyond GSNO catabolism, emerging evidence reveals an expanding enzymatic network for NO homeostasis. Quantitative proteomics in Arabidopsis thaliana GSNOR null mutants (hot5-2
) identified significant upregulation of specific aldo-keto reductases (AKR4C8, AKR4C9). These NADPH-dependent enzymes exhibit compensatory GSNO reductase activity, revealing a previously unrecognized layer of redundancy in NO regulation. This suggests that NADPH-dependent AKRs and NADH-dependent GSNOR may act cooperatively to fine-tune cellular SNO levels under varying metabolic conditions [10].
Dysregulation of GSNOR activity profoundly impacts cellular function through disrupted S-nitrosylation homeostasis, contributing to diverse pathologies:
Reproductive Dysfunction: Arabidopsis GSNOR null mutants (hot5-2/gsnor1-3
) exhibit severe fertility defects linked to aberrant S-nitrosylation of reproductive proteins. Quantitative S-nitrosoproteome analysis in floral tissues identified 1,102 endogenously S-nitrosated proteins, with 1,049 proteins uniquely nitrosated in the mutant. Critically affected targets include UDP-glycosyltransferases (involved in hormone metabolism) and Argonaute proteins (central to RNA silencing pathways). Furthermore, S-nitrosylation of 26S proteasome subunits enhances trypsin-like proteasomal activity, disrupting protein quality control during gametogenesis and embryogenesis [4].
Fungal Pathogenesis: In Colletotrichum gloeosporioides (a major phytopathogen causing anthracnose), genetic deletion of CgGSNOR disrupts nitrosative homeostasis, leading to mitochondrial dysfunction characterized by reduced ATP synthesis and aberrant ROS generation. Proteomic analysis identified cytochrome c oxidase subunit 6B (CgCOX6B) as a critical S-nitrosylation target. Site-directed mutagenesis confirmed that S-nitrosylation of three conserved cysteine residues (Cys42, Cys62, Cys73) inactivates CgCOX6B, impairing appressorial function – specialized structures essential for host tissue penetration. Consequently, CgGSNOR deletion strains exhibit severely attenuated virulence. Notably, CgGSNOR deficiency also increases fungal sensitivity to the fungicide Iprodione, an effect dramatically potentiated by exogenous NO donors, suggesting combinatorial therapeutic approaches [3] [5].
Oxidative Stress Cross-Talk: GSNOR sits at the nexus of reactive nitrogen species (RNS) and reactive oxygen species (ROS) signaling. Dysregulated GSNOR activity exacerbates iron-dependent nitrosative stress. Under conditions of iron toxicity, GSNOR deficiency in plants leads to pathological S-nitrosylation, impairing iron sequestration and promoting ferroptosis – an iron-dependent, lipid peroxidation-driven cell death pathway. Conversely, GSNOR overexpression enhances tolerance to iron toxicity by preserving redox homeostasis [6].
Table 2: Physiological and Pathological Consequences of GSNOR Dysregulation
System | GSNOR Status | Key Molecular Consequences | Functional/Pathological Outcomes |
---|---|---|---|
Plant Reproduction (Arabidopsis) | Null mutation (hot5-2) | Hyper-S-nitrosylation of 1,049 floral proteins; S-nitrosylation of 26S proteasome subunits | Disrupted gametogenesis; severe fertility defects |
Fungal Pathogenicity (C. gloeosporioides) | Gene deletion | Hyper-S-nitrosylation of CgCOX6B; mitochondrial dysfunction (↓ATP, ↑ROS) | Impaired appressorial function; loss of virulence |
Iron Homeostasis (Plants) | Deficiency | Pathological S-nitrosylation; impaired iron sequestration | Increased sensitivity to iron toxicity; ferroptosis |
Neuronal Protection (Mammals) | Overexpression | Reduced S-nitrosylation of ERO1α | Decreased neuronal death after traumatic brain injury |
N6022 (5-(4-(benzyloxy)phenyl)-1-(3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazol-3-yl)ethanone) emerged from a targeted drug discovery program aimed at pharmacologically increasing endogenous GSNO levels for asthma therapeutics. Rational drug design focused on mimicking structural features of GSNOR's natural substrate, GSNO, while ensuring high selectivity over related dehydrogenases. Medicinal chemistry optimization yielded a potent, reversible inhibitor with an IC₅₀ of 16-28 nM in enzymatic assays, exhibiting over 1000-fold selectivity against human alcohol dehydrogenases (ADH1, ADH4, ADH7) and negligible inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6), minimizing off-target toxicity risks [7] [8].
N6022 binds competitively within the catalytic cleft of GSNOR, engaging key residues through hydrophobic interactions and hydrogen bonding. Structural analyses reveal that the bis-aryl ether motifs of N6022 occupy the GSNO-binding pocket, displacing the substrate while the triazole ring coordinates with the catalytic zinc ion, mimicking the transition state during GSNO reduction. This binding mode effectively blocks NADH-dependent GSNO catabolism, elevating cellular and tissue GSNO concentrations [7].
Table 3: Key Biochemical and Preclinical Characteristics of N6022
Property | N6022 Profile | Significance |
---|---|---|
Target Enzyme | GSNOR (ADH5/ADH3) | Specific inhibition increases GSNO bioavailability |
Mechanism | Competitive, reversible inhibition | Mimics transition state; binds catalytic zinc |
Enzymatic Potency (IC₅₀) | 16-28 nM | High potency allows low dosing |
Selectivity | >1000-fold vs. ADH1, ADH4, ADH7; Minimal CYP inhibition | Reduced risk of off-target effects |
In Vivo Efficacy (Asthma Model) | Reduced airway hyper-responsiveness; Anti-inflammatory effects | Validates GSNOR inhibition as therapeutic strategy |
Metabolic Stability | Moderate hepatic clearance | Predictable pharmacokinetics |
Preclinical validation demonstrated N6022's efficacy in a murine asthma model. Administration significantly reduced airway hyper-responsiveness to methacholine challenge and suppressed pulmonary inflammation (e.g., eosinophil infiltration, cytokine production). These effects mirror the phenotype of GSNOR knockout mice, which display basally reduced airway tone and attenuated responses to bronchoconstrictors and allergens. The acceptable nonclinical safety profile of N6022 – particularly the absence of systemic toxicity at efficacious doses in a 14-day rat study – supported its advancement as the first GSNOR inhibitor into clinical trials for acute asthma [2] [8]. Beyond asthma, the mechanistic foundation provided by N6022 enables exploration of GSNOR inhibition in other conditions involving pathological GSNO depletion, including cardiovascular diseases, inflammatory disorders, and conditions characterized by mitochondrial dysfunction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7